molecular formula C18H21ClO2 B12848775 3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol

3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol

Cat. No.: B12848775
M. Wt: 304.8 g/mol
InChI Key: BCTDKLAEYZRTGE-UHFFFAOYSA-N
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Description

3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol is a synthetic organic compound characterized by its unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol typically involves multiple steps:

    Formation of Adamantane Derivative: The initial step involves the preparation of an adamantane derivative through a series of reactions, including halogenation and subsequent substitution reactions.

    Methoxymethylation: The adamantane derivative is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Chlorophenol Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenols.

Scientific Research Applications

3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its stability and structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity and specificity. The methoxymethyl and chlorophenol groups can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Shares the adamantane core but lacks the methoxymethyl and chlorophenol groups.

    2-Chloroadamantane: Contains the adamantane and chlorophenol moieties but lacks the methoxymethyl group.

    Methoxymethylphenol: Contains the methoxymethyl and phenol groups but lacks the adamantane core.

Uniqueness

3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol is unique due to its combination of the adamantane core with methoxymethyl and chlorophenol groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C18H21ClO2

Molecular Weight

304.8 g/mol

IUPAC Name

3-[2-adamantylidene(methoxy)methyl]-2-chlorophenol

InChI

InChI=1S/C18H21ClO2/c1-21-18(14-3-2-4-15(20)17(14)19)16-12-6-10-5-11(8-12)9-13(16)7-10/h2-4,10-13,20H,5-9H2,1H3

InChI Key

BCTDKLAEYZRTGE-UHFFFAOYSA-N

Canonical SMILES

COC(=C1C2CC3CC(C2)CC1C3)C4=C(C(=CC=C4)O)Cl

Origin of Product

United States

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